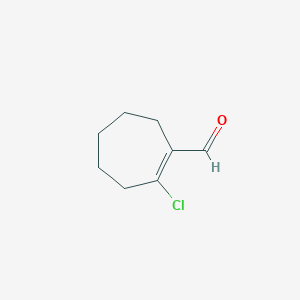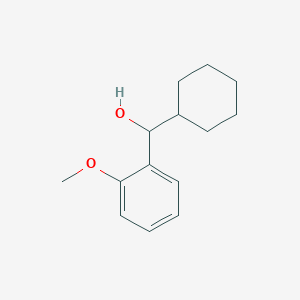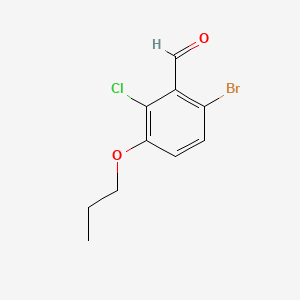
Pomalidomide-C6-I TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C6-I TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in biomedical research and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-C6-I TFA involves the synthesis of heterobifunctional pomalidomide conjugates. Current methods for the preparation of these conjugates often rely on strategies that ensure high yield and minimal byproducts . One approach involves the use of secondary amines, which consistently afford greater yields than primary amines . Additionally, a continuous flow synthesis method has been developed, which allows for a multi-step process to be carried out efficiently and safely .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step continuous flow synthesis. This method is preferred due to its reliability, reproducibility, and efficiency in producing high yields of the compound . The process involves dissolving pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound .
化学反应分析
Types of Reactions: Pomalidomide-C6-I TFA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from the reactions involving this compound include various pomalidomide-linker conjugates, which are used in the development of protein degrader libraries .
科学研究应用
Pomalidomide-C6-I TFA has a wide range of scientific research applications. It is primarily used in the field of PROTAC technology to facilitate the targeted degradation of specific proteins. This makes it a valuable tool in drug development, particularly for the treatment of diseases such as multiple myeloma . Additionally, the intrinsic fluorescence of pomalidomide can be utilized for imaging applications, allowing researchers to assess cellular penetration of degrader candidates .
作用机制
Pomalidomide-C6-I TFA exerts its effects by binding to the CRBN ligand, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins . The compound enhances T cell and natural killer cell-mediated immunity, inhibits the proliferation of tumor cells, and induces apoptosis .
相似化合物的比较
Similar Compounds: Similar compounds to Pomalidomide-C6-I TFA include thalidomide, lenalidomide, and other pomalidomide derivatives . These compounds are also used in PROTAC technology and have similar mechanisms of action.
Uniqueness: this compound is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows for the targeted degradation of specific proteins, making it a valuable tool in drug development and biomedical research .
属性
分子式 |
C21H23F3IN3O6 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |
InChI 键 |
RRHHAHXUMGXGLA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
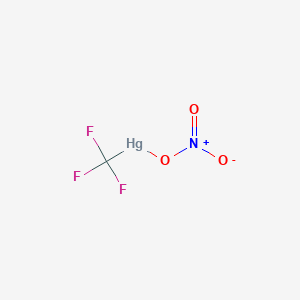

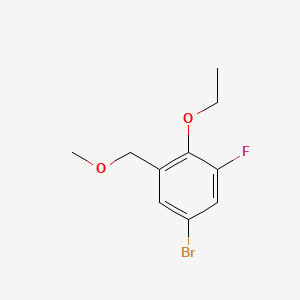

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)


